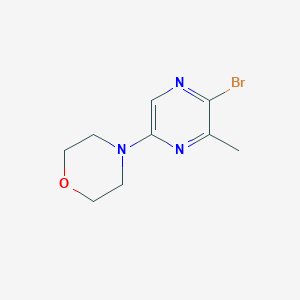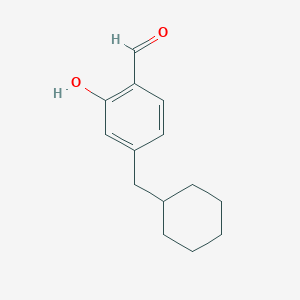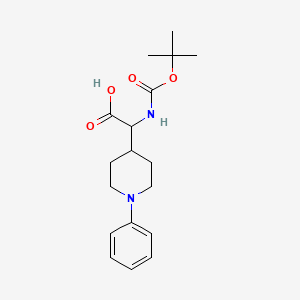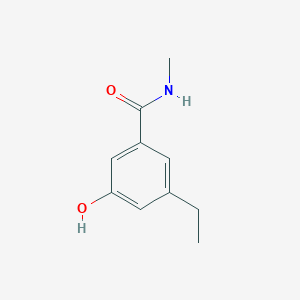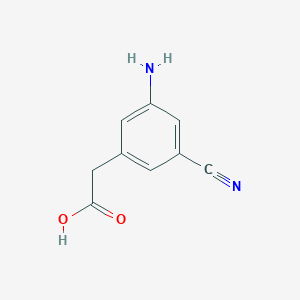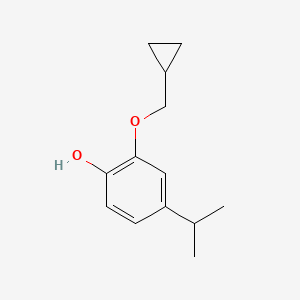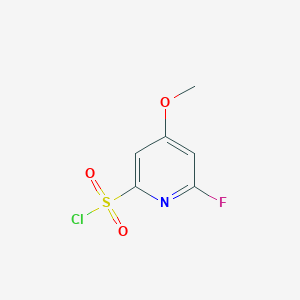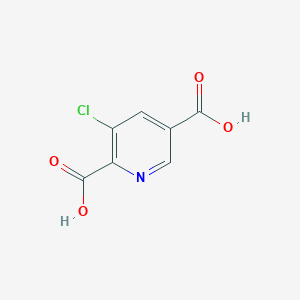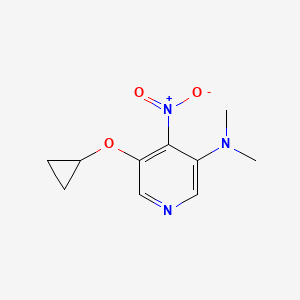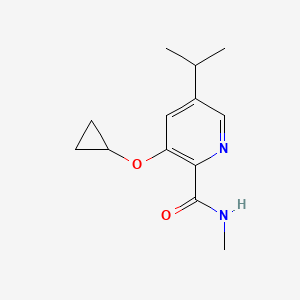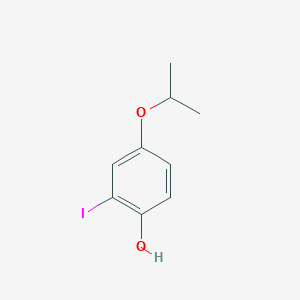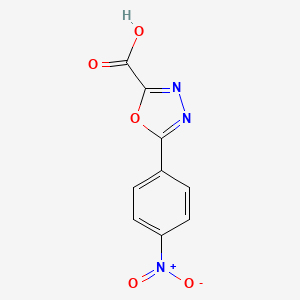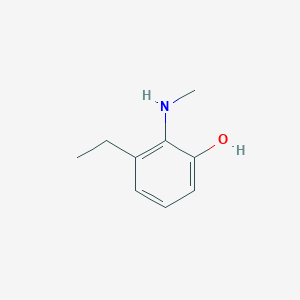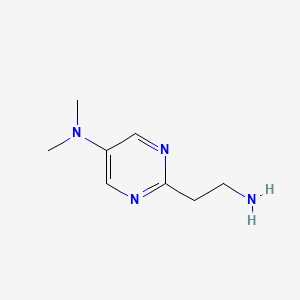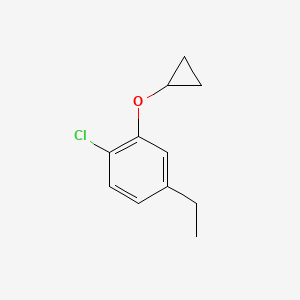
1-Chloro-2-cyclopropoxy-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopropoxy-4-ethylbenzene is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an ethyl group. It is a derivative of benzene, making it part of the aromatic hydrocarbons family.
Métodos De Preparación
The synthesis of 1-Chloro-2-cyclopropoxy-4-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-cyclopropoxy-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, starting from readily available precursors. For instance, the initial step could involve the formation of 2-cyclopropoxy-4-ethylbenzene, followed by chlorination to yield the final product .
Análisis De Reacciones Químicas
1-Chloro-2-cyclopropoxy-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions where the cyclopropoxy group can be reduced to a cyclopropyl group using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopropoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-cyclopropoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound more susceptible to nucleophilic attack, facilitating substitution reactions .
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group may play a role in binding to these targets, affecting their activity and leading to biological effects .
Comparación Con Compuestos Similares
1-Chloro-2-cyclopropoxy-4-ethylbenzene can be compared to other similar compounds, such as:
1-Chloro-4-ethylbenzene: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-ethylphenol: Contains a hydroxyl group instead of a cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-2-methoxy-4-ethylbenzene: The methoxy group is less sterically hindered compared to the cyclopropoxy group, affecting its reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopropyloxy-4-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
Clave InChI |
UWCJYORBZPSBTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


